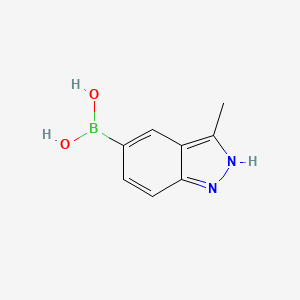

3-Methyl-1H-indazole-5-boronic acid

Description

Properties

IUPAC Name |

(3-methyl-2H-indazol-5-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BN2O2/c1-5-7-4-6(9(12)13)2-3-8(7)11-10-5/h2-4,12-13H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJPMZQXVUISBFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(NN=C2C=C1)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00657255 | |

| Record name | (3-Methyl-2H-indazol-5-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245816-25-4 | |

| Record name | B-(3-Methyl-1H-indazol-5-yl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1245816-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Methyl-2H-indazol-5-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Methyl-1H-indazole-5-boronic acid synthesis protocol

An In-Depth Technical Guide to the Synthesis of 3-Methyl-1H-indazole-5-boronic acid

This guide provides a comprehensive, technically-grounded protocol for the synthesis of this compound, a critical building block in contemporary medicinal chemistry and materials science. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale that inform the synthetic strategy. We will detail a robust and validated multi-step pathway, beginning from a common starting material and culminating in the target boronic acid, ready for use in cross-coupling reactions.

Introduction and Strategic Overview

This compound is a highly valuable heterocyclic building block. The indazole motif is a recognized pharmacophore present in numerous biologically active compounds, including kinase inhibitors for oncology.[1] The boronic acid functional group at the C-5 position makes it an ideal substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the efficient construction of complex carbon-carbon bonds.[1][2][3]

The synthesis strategy presented herein is a two-phase process:

-

Phase 1: Construction of the Core Heterocycle. Synthesis of the key intermediate, 5-bromo-3-methyl-1H-indazole. This phase establishes the indazole ring system and installs a halogen handle for the subsequent borylation.

-

Phase 2: Introduction of the Boronic Acid Moiety. Conversion of the brominated intermediate into the target this compound via a lithium-halogen exchange followed by reaction with a borate ester.

This approach is selected for its reliability, scalability, and use of well-established chemical transformations.

Phase 1: Synthesis of 5-Bromo-3-methyl-1H-indazole

The initial phase focuses on building the functionalized indazole core. This is achieved through a classical indazole synthesis followed by regioselective bromination.

Step A: Synthesis of 3-Methyl-1H-indazole

The formation of the 3-methyl-1H-indazole core can be efficiently accomplished from 2-aminoacetophenone. This transformation involves an intramolecular cyclization reaction initiated by diazotization. A general procedure is adapted from established methods of indazole synthesis.[4][5]

Protocol: 3-Methyl-1H-indazole Synthesis

-

Diazotization: Dissolve 2-aminoacetophenone (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.1 eq) dropwise, maintaining the temperature below 5 °C to form the diazonium salt in situ.

-

Cyclization: After the addition is complete, stir the reaction mixture at low temperature for 30 minutes. Then, add a solution of tin(II) chloride (SnCl₂) in hydrochloric acid.[4] This reagent facilitates the reductive cyclization.

-

Allow the reaction to warm to room temperature and stir for several hours until TLC or LC-MS analysis indicates the consumption of the starting material.

-

Work-up: Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is alkaline.

-

Extract the aqueous layer multiple times with a suitable organic solvent such as ethyl acetate or dichloromethane.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-methyl-1H-indazole.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure compound.

Step B: Regioselective Bromination

With the indazole core in hand, the next step is to install a bromine atom at the C-5 position. This is a crucial handle for the subsequent borylation step. Electrophilic aromatic substitution on the indazole ring preferentially occurs on the benzene portion.

Protocol: Synthesis of 5-Bromo-3-methyl-1H-indazole

-

Reaction Setup: Dissolve 3-methyl-1H-indazole (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane in a flask protected from light.

-

Reagent Addition: Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise to the solution at room temperature. The use of NBS provides a source of electrophilic bromine under relatively mild conditions. A similar strategy is employed in the synthesis of other bromo-fluoro-indazoles.[6]

-

Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

-

Work-up: Once the reaction is complete, quench any remaining NBS with an aqueous solution of sodium thiosulfate.

-

Dilute the mixture with water and extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The resulting crude solid is purified by recrystallization from a solvent system like ethanol/water or by silica gel chromatography to yield pure 5-bromo-3-methyl-1H-indazole.

Phase 2: Synthesis of this compound

This final phase is the critical transformation of the brominated indazole into the target boronic acid. The most robust and widely used method for this conversion is a lithium-halogen exchange at low temperature, followed by trapping the resulting organolithium species with a borate ester.

Mechanism and Rationale

The core of this transformation relies on the large difference in electronegativity between carbon and lithium. The organolithium reagent, typically n-butyllithium (n-BuLi), acts as a strong base and nucleophile. At very low temperatures (e.g., -78 °C), it preferentially undergoes a rapid exchange with the bromine atom on the indazole ring rather than deprotonating the acidic N-H proton. The resulting indazolyl-lithium species is a potent nucleophile that readily attacks the electrophilic boron atom of a trialkyl borate. The final step is a simple acidic workup to hydrolyze the boronate ester to the desired boronic acid.

Detailed Experimental Protocol

Protocol: Synthesis of this compound

-

Reaction Setup: To a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), add a solution of 5-bromo-3-methyl-1H-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (2.2 eq, as a solution in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour. Note: Two equivalents of n-BuLi are used; the first deprotonates the acidic N-H of the indazole, and the second performs the lithium-halogen exchange.

-

Borylation: While maintaining the temperature at -78 °C, slowly add triisopropyl borate (B(O-iPr)₃) (1.5 eq) dropwise. This reagent is a common and effective boron source for this reaction.

-

Warming and Quenching: After stirring for an additional 1-2 hours at -78 °C, allow the reaction mixture to slowly warm to room temperature overnight.

-

Hydrolysis: Cool the reaction mixture in an ice bath and carefully quench by the slow addition of 2 M hydrochloric acid (HCl). Stir vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.

-

Work-up and Isolation: Transfer the mixture to a separatory funnel. The product may precipitate at the interface or remain in one of the layers. Isolate any solid by filtration. Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The precipitated solid can be combined with this crude material.

-

Purification: The crude this compound can be purified by recrystallization or by performing a careful trituration with a solvent mixture such as hexanes/ethyl acetate to afford the final product as a solid.[7]

Data Summary and Visualization

Table of Reagents and Conditions

| Step | Key Reagents & Stoichiometry | Solvent | Temperature (°C) | Typical Time (h) |

| 2.A | 2-Aminoacetophenone (1.0 eq), NaNO₂ (1.1 eq), SnCl₂ | HCl (aq) | 0 to RT | 4 - 6 |

| 2.B | 3-Methyl-1H-indazole (1.0 eq), NBS (1.1 eq) | Acetonitrile | Room Temp. | 2 - 4 |

| 3.2 | 5-Bromo-3-methyl-1H-indazole (1.0 eq), n-BuLi (2.2 eq), B(O-iPr)₃ (1.5 eq) | Anhydrous THF | -78 to RT | 12 - 16 |

Synthetic Workflow Diagram

Caption: Overall synthetic workflow for this compound.

Key Transformation Mechanism: Borylation

Caption: Mechanism of the key borylation and hydrolysis steps.

Conclusion and Further Applications

The protocol detailed in this guide provides a reliable and well-documented pathway for the synthesis of this compound. By understanding the rationale behind each step—from the classical indazole formation to the critical low-temperature lithium-halogen exchange—researchers can confidently reproduce and, if necessary, adapt this synthesis for their specific needs. The final product is a versatile intermediate, primed for elaboration via Suzuki-Miyaura coupling to generate novel molecular entities for drug discovery and materials science.[1][8]

References

-

Catarzi, D., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(11), 12830-12841. Available at: [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 47(26), 4933-4936. Available at: [Link]

-

Eureka | Patsnap. (n.d.). Synthetic process of 3-methyl-1h-indazole. Patent Information. Available at: [Link]

-

Acros Pharmatech. 3-Methyl-1H-indazol-5-yl-5-boronic acid. Product Page. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of indazoles. Available at: [Link]

-

Huisgen, R., & Bast, K. (1963). Indazole. Organic Syntheses, Coll. Vol. 4, p.536. Available at: [Link]

-

Vichier-Guerre, S., et al. (2014). Expedient and generic synthesis of imidazole nucleosides by enzymatic transglycosylation. RSC Advances, 4(94), 52085-52092. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]

-

ResearchGate. (n.d.). General synthetic route for the synthesis of boronic acids. Available at: [Link]

-

Bui, T. T. C., et al. (2020). An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. ACS Omega, 5(30), 18897-18903. Available at: [Link]

-

Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. Available at: [Link]

- Google Patents. (n.d.). Process for preparing 1-methylindazole-3-carboxylic acid.

-

Tairov, M., et al. (2021). Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles. Journal of Fluorine Chemistry, 242, 109703. Available at: [Link]

- Google Patents. (n.d.). A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

Sources

- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. Synthetic process of 3-methyl-1h-indazole - Eureka | Patsnap [eureka.patsnap.com]

- 5. Indazole synthesis [organic-chemistry.org]

- 6. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-Methyl-1H-indazole-5-boronic acid (CAS: 1245816-25-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Indazole Nucleus in Modern Medicinal Chemistry

The indazole scaffold is a privileged bicyclic heteroaromatic system that has become a cornerstone in the design of contemporary therapeutics. Its unique electronic properties and ability to participate in crucial hydrogen bonding interactions have made it a favored building block for targeting a wide array of biological entities, from kinases to proteases. Within this important class of molecules, 3-Methyl-1H-indazole-5-boronic acid emerges as a particularly strategic and versatile intermediate.

This guide provides an in-depth technical overview of this compound, CAS number 1245816-25-4. We will move beyond a simple recitation of facts to explore the causality behind its synthesis, its reactivity—most notably in palladium-catalyzed cross-coupling reactions—and its application in the synthesis of biologically active compounds. The protocols and insights presented herein are designed to be immediately applicable in a research and development setting, providing both the "how" and the "why" to empower scientists in their work. Boronic acids, in general, are highly valued in drug discovery for their unique ability to form reversible covalent bonds with biological targets, a property exploited in several FDA-approved drugs.[1]

Physicochemical Properties and Structural Data

A thorough understanding of a reagent's physical and chemical properties is the foundation of its effective use. This compound is a solid at room temperature, a characteristic that simplifies handling and weighing for reaction setup.[2][3]

>];

}

}

Caption: Chemical structure of the title compound.

>];

}

}

Caption: Chemical structure of the title compound.

Table 1: Core Physicochemical & Identification Data

| Property | Value | Source |

| CAS Number | 1245816-25-4 | [2][3][4] |

| Molecular Formula | C₈H₉BN₂O₂ | [2][4] |

| Molecular Weight | 175.98 g/mol | [2][4] |

| IUPAC Name | (3-methyl-1H-indazol-5-yl)boronic acid | [3][4] |

| Physical Form | Solid | [2][3] |

| Purity | Typically ≥95% - 97% | [2][3] |

| InChI Key | MJPMZQXVUISBFX-UHFFFAOYSA-N | [2][3][4] |

| SMILES | Cc1n[nH]c2ccc(B(O)O)cc12 | [2] |

Synthesis and Mechanistic Considerations

While this compound is commercially available, understanding its synthesis provides insight into potential impurities and informs the design of related analogs. A common synthetic route begins with the formation of the 3-methyl-1H-indazole core, which is then functionalized with the boronic acid group.

A representative synthesis for the core indazole structure often involves the cyclization of a substituted aminophenone derivative. For instance, 2-aminoacetophenone can be diazotized and then reduced to form the indazole ring.[5] The subsequent installation of the boronic acid moiety at the 5-position is typically achieved through a palladium-catalyzed borylation reaction on a 5-halo-3-methyl-1H-indazole precursor, using a boron source like bis(pinacolato)diboron (B₂pin₂).

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound in drug discovery is its role as a coupling partner in the Suzuki-Miyaura reaction.[6] This Nobel Prize-winning reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, specifically for linking aromatic rings.

The Causality of Component Selection:

-

Catalyst: A palladium(0) species is the active catalyst. Often, a Pd(II) precatalyst like Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride) is used, which is reduced in situ to Pd(0). The choice of ligand (e.g., dppf) is critical; bulky, electron-rich phosphine ligands stabilize the palladium center and facilitate the key steps of oxidative addition and reductive elimination.[7][8]

-

Base: A base is essential for the activation of the boronic acid.[9] It reacts with the boronic acid to form a more nucleophilic boronate species, which facilitates the crucial transmetalation step with the palladium center. Common bases include carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄).[7][10] The choice of base can significantly impact reaction rate and yield, depending on the specific substrates.

-

Solvent: The solvent system must solubilize the various components and is often a mixture of an organic solvent (like dioxane, DME, or toluene) and an aqueous phase for the inorganic base.[7][10]

Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general, robust procedure for coupling this compound with an aryl bromide partner.

Materials:

-

This compound (1.2 equivalents)

-

Aryl Bromide (Ar-Br) (1.0 equivalent)

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 equivalents)

-

Potassium Carbonate (K₂CO₃) (2.5 equivalents)

-

1,2-Dimethoxyethane (DME)

-

Water

Procedure:

-

Inert Atmosphere: To a flame-dried reaction vessel, add the aryl bromide, this compound, Pd(dppf)Cl₂, and K₂CO₃.

-

Solvent Addition: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times. Add degassed DME and water in a 4:1 ratio. Causality Note: Degassing the solvents is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

-

Reaction: Heat the mixture to 80-90 °C with vigorous stirring.[7] Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 2-12 hours.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: The crude product is typically purified by column chromatography on silica gel to yield the desired biaryl product.

Application in Drug Discovery: A Case Study Context

The 3-methyl-1H-indazol-5-yl moiety appears in numerous patented compounds and clinical candidates, often targeting protein kinases. For example, the direct coupling of an indazole halide with a heteroaryl boronic acid is a key step in synthesizing inhibitors of c-Jun N-terminal kinase 3 (JNK3), a target for neurodegenerative diseases.[10] In such a synthesis, our title compound would be the boronic acid partner, reacting with a halogenated heterocyclic core to rapidly construct the final complex molecule. This modular approach allows for the rapid generation of libraries of related compounds for structure-activity relationship (SAR) studies.

Safety, Handling, and Storage

As a professional-grade chemical reagent, this compound requires careful handling.

Table 2: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statements | Precautionary Statements |

| GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed.[3][11] H315: Causes skin irritation.[3][11][12] H319: Causes serious eye irritation.[3][11][12] H335: May cause respiratory irritation.[3][12] | P261: Avoid breathing dust.[3] P280: Wear protective gloves/eye protection.[3][13] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][11][13] |

-

Handling: Use in a well-ventilated area or fume hood.[11][14] Avoid contact with skin, eyes, and clothing.[14] Wash hands thoroughly after handling.[11][14]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[11][14][15] Recommended storage is often in a refrigerator.[3] Keep away from strong oxidizing agents.[13][14]

Conclusion

This compound is more than just a catalog chemical; it is a key enabler in the complex, iterative process of drug discovery. Its robust performance in Suzuki-Miyaura couplings allows for the efficient and modular synthesis of complex, biologically active molecules. By understanding the principles behind its reactivity and applying rigorous, field-proven protocols, researchers can fully leverage the power of this versatile building block to accelerate the development of next-generation therapeutics.

References

-

(3-methyl-1H-indazol-5-yl)boronic acid | C8H9BN2O2 | CID 44119478 . PubChem. [Link]

-

Safety Data Sheet . AFG Bioscience LLC. [Link]

-

The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles . MDPI. [Link]

-

3-Methyl-1H-indazol-5-yl-5-boronic acid . Acros Pharmatech. [Link]

-

Synthetic process of 3-methyl-1h-indazole . PATSNAP. [Link]

-

1H-Indazole-5-boronic acid | 338454-14-1 . J&K Scientific LLC. [Link]

-

1-Methyl-1H-indazole-5-boronic acid | C8H9BN2O2 | CID 22558910 . PubChem. [Link]

-

Suzuki Cross-coupling Reaction procedure . Rose-Hulman Institute of Technology. [Link]

-

Suzuki Coupling . Organic Chemistry Portal. [Link]

-

Screening of palladium catalysts for the Suzuki coupling of... . ResearchGate. [Link]

-

Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation . National Institutes of Health (NIH). [Link]

-

Indazole synthesis . Organic Chemistry Portal. [Link]

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective . MDPI. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound | 1245816-25-4 [sigmaaldrich.com]

- 4. (3-methyl-1H-indazol-5-yl)boronic acid | C8H9BN2O2 | CID 44119478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthetic process of 3-methyl-1h-indazole - Eureka | Patsnap [eureka.patsnap.com]

- 6. jk-sci.com [jk-sci.com]

- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. 1-Methyl-1H-indazole-5-boronic acid | C8H9BN2O2 | CID 22558910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. static.cymitquimica.com [static.cymitquimica.com]

- 14. afgsci.com [afgsci.com]

- 15. 3-Methyl-1H-indazol-5-yl-5-boronic acid [acrospharmatech.com]

Foreword: The Imperative of Unambiguous Structural Integrity in Drug Discovery

An In-Depth Technical Guide to the Structure Elucidation of 3-Methyl-1H-indazole-5-boronic acid

In the landscape of modern medicinal chemistry, this compound represents a highly valuable scaffold. The indazole core is a privileged structure found in numerous pharmacologically active agents, while the boronic acid moiety serves as a versatile synthetic handle, most notably for palladium-catalyzed cross-coupling reactions (e.g., the Suzuki-Miyaura reaction).[1][2][3] The combination of these features makes it a critical building block for constructing complex molecular architectures aimed at novel therapeutic targets.

However, the utility of this, or any, chemical building block is predicated on an absolute and unequivocal understanding of its structure. Ambiguities in atom connectivity, substitution patterns, or even tautomeric forms can invalidate extensive research, leading to flawed structure-activity relationship (SAR) models and the costly pursuit of non-viable drug candidates. This guide presents a holistic and field-proven methodology for the complete structure elucidation of this compound, grounded in the principles of orthogonal analysis and self-validating data.

Part 1: The Elucidation Workflow: A Strategy of Convergent Evidence

A robust structural assignment is not achieved by a single "magic bullet" technique. It is the culmination of evidence from multiple, independent analytical methods, each providing a unique piece of the structural puzzle. Our workflow begins with a broad confirmation of identity and proceeds to a detailed mapping of the atomic framework.

Caption: The logical workflow for structure elucidation, emphasizing convergent data.

Part 2: Foundational Analysis: Mass and Composition

Expertise & Experience: Before investing in time-consuming NMR experiments, the first and most critical step is to verify the molecular formula. High-Resolution Mass Spectrometry (HRMS) is non-negotiable for this purpose. Boronic acids can be challenging to analyze via MS due to their propensity to form cyclic trimers (boroxines) upon dehydration.[4][5] To circumvent this, Electrospray Ionization (ESI) is the preferred technique as it is a "soft" ionization method that analyzes the molecule directly from solution, minimizing thermal degradation.[6][7]

Protocol 2.1: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Accurately weigh and dissolve ~0.1 mg of the sample in 1 mL of high-purity methanol or acetonitrile. Ensure complete dissolution.

-

Instrumentation: Utilize an ESI source coupled to a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.

-

Ionization & Acquisition: Acquire data in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes. This dual-mode analysis provides two independent measurements of the molecular ion, increasing confidence.

-

Data Analysis: Calculate the theoretical exact mass for the expected ions (C₈H₁₀BN₂O₂⁺ and C₈H₈BN₂O₂⁻) and compare with the observed monoisotopic mass. An accuracy of ≤ 5 ppm is required for confident assignment.

Data Summary: Expected HRMS Results

| Parameter | Molecular Formula | Theoretical Mass (Da) | Expected Observed Mass (± 5 ppm) |

| Neutral Molecule | C₈H₉BN₂O₂ | 176.0757 | - |

| Protonated Ion [M+H]⁺ | C₈H₁₀BN₂O₂⁺ | 177.0830 | 177.0821 - 177.0839 |

| Deprotonated Ion [M-H]⁻ | C₈H₈BN₂O₂⁻ | 175.0684 | 175.0675 - 175.0693 |

Part 3: The Molecular Blueprint: Multinuclear NMR Spectroscopy

NMR spectroscopy provides the definitive map of the molecule's covalent framework.[8][9] A full suite of experiments is required for an unimpeachable assignment.

Trustworthiness: The choice of solvent is a critical experimental parameter. For this molecule, deuterated dimethyl sulfoxide (DMSO-d₆) is superior. It readily solubilizes the polar compound, and its high boiling point allows for the observation of exchangeable protons (N-H and O-H), which are often invisible in other solvents like chloroform-d.

Protocol 3.1: 1D NMR (¹H, ¹³C) and DEPT-135 Acquisition

-

Sample Preparation: Dissolve 10-15 mg of the compound in ~0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.

-

Instrumentation: Use a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion, particularly in the aromatic region.

-

¹H NMR: Acquire a standard proton spectrum. The expected signals are three distinct aromatic protons, a methyl singlet, a broad indazole N-H proton, and a very broad boronic acid O-H signal.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. We expect 8 distinct carbon signals.

-

DEPT-135: Run a DEPT-135 experiment. This is crucial for differentiating carbon types: CH/CH₃ carbons will appear as positive signals, while CH₂ carbons (none expected here) would be negative. Quaternary carbons are absent from this spectrum.

Data Summary: Expected 1D NMR Chemical Shift Assignments

| Nucleus | Functional Group | Expected δ (ppm) | Multiplicity | Integration | DEPT-135 |

| ¹H | Indazole NH | > 12.0 | broad s | 1H | - |

| ¹H | Aromatic H (H4, H6, H7) | 7.2 - 8.2 | d, dd, s | 3H | - |

| ¹H | B(OH )₂ | 7.5 - 8.5 (variable) | very broad s | 2H | - |

| ¹H | CH ₃ | ~ 2.5 | s | 3H | - |

| ¹³C | Aromatic C | 110 - 150 | - | - | Positive (CH) or Absent (Quat) |

| ¹³C | C -B | ~130 (variable) | - | - | Absent (Quat) |

| ¹³C | C H₃ | 10 - 15 | - | - | Positive |

Protocol 3.2: 2D NMR (COSY, HMBC) for Connectivity

-

COSY (Correlation Spectroscopy): Run a standard gCOSY experiment. This will reveal proton-proton coupling networks, primarily helping to establish the relative positions of the three aromatic protons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the most critical experiment for confirming the overall structure. It reveals correlations between protons and carbons over 2-3 bonds.

Authoritative Grounding & Comprehensive References: The HMBC experiment is the linchpin that connects disparate parts of the molecule. The key correlations that MUST be observed to confirm the 3-methyl-5-boronic acid substitution pattern are:

-

A correlation from the methyl protons (~2.5 ppm) to the indazole C3 carbon.

-

A correlation from the aromatic proton at H4 to the quaternary carbon C5 (to which the boron is attached).

-

A correlation from the aromatic proton at H6 to the same C5 carbon.

Caption: Key HMBC correlations confirming the substituent positions.

Part 4: Functional Group Fingerprinting: IR Spectroscopy

Infrared (IR) spectroscopy is a rapid, non-destructive technique perfect for confirming the presence of key functional groups whose vibrations correspond to specific energy absorptions.[10][11][12][13]

Protocol 4.1: Attenuated Total Reflectance (ATR) IR

-

Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

-

Acquisition: Apply pressure to ensure good contact and acquire the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹.

-

Data Analysis: Identify characteristic absorption bands corresponding to the molecule's functional groups.

Data Summary: Characteristic IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Expected Appearance |

| 3400 - 3200 | O-H stretch | Boronic Acid | Strong, very broad |

| 3300 - 3100 | N-H stretch | Indazole | Medium, sharper than O-H |

| 3100 - 3000 | C-H stretch | Aromatic | Medium |

| 2980 - 2850 | C-H stretch | Methyl (aliphatic) | Medium |

| 1600 - 1450 | C=C stretch | Aromatic Ring | Medium to strong (multiple bands) |

| 1380 - 1310 | B-O stretch | Boronic Acid | Strong, characteristic |

Part 5: The Gold Standard: Single-Crystal X-ray Crystallography

While the combination of HRMS, NMR, and IR provides an exceptionally high degree of confidence, single-crystal X-ray crystallography stands alone as the definitive technique for determining the three-dimensional structure of a molecule in the solid state.[14][15][16] It provides precise, unambiguous data on bond lengths, bond angles, and intermolecular interactions, which is invaluable for computational chemistry and rational drug design.

Protocol 5.1: Crystallization and Data Collection

-

Crystallization: Growing diffraction-quality single crystals is the most challenging step. Slow evaporation from a saturated solution is a common method. A screen of solvents (e.g., ethanol, acetonitrile, ethyl acetate/hexane mixtures) should be performed.

-

Data Collection: A suitable crystal is mounted on a diffractometer. X-ray diffraction data are collected as the crystal is rotated in the X-ray beam.

-

Structure Solution & Refinement: The diffraction pattern is computationally processed to generate an electron density map, from which the atomic positions are determined and refined to yield the final, precise molecular structure.

Conclusion

The structural elucidation of this compound is a systematic process built on a foundation of orthogonal, self-validating data. HRMS provides the elemental formula, IR spectroscopy confirms the key functional groups, and a comprehensive suite of NMR experiments reveals the precise atom-to-atom connectivity. The convergence of these independent datasets provides an unshakeable, authoritative structural assignment, ensuring the integrity of this crucial building block for all subsequent research and development endeavors.

References

-

Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(13), 3274-3280. Source: Royal Society of Chemistry Publishing. URL: [Link]

-

OpenStax. (2023). 12.8 Infrared Spectra of Some Common Functional Groups. In Organic Chemistry. Source: OpenStax. URL: [Link]

-

MCC Organic Chemistry. Infrared Spectra of Some Common Functional Groups. Source: Mott Community College. URL: [Link]

-

Luchini, A., et al. (2011). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Analytical Chemistry, 83(9), 3350–3357. Source: ACS Publications. URL: [Link]

-

NC State University Libraries. 12.6 Infrared Spectra of Some Common Functional Groups. In Organic Chemistry. Source: NC State University Libraries. URL: [Link]

-

Waters Corporation. (2022). High Sensitivity Analysis of Potential Mutagenic Boronic Acids Using Xevo™ TQ Absolute Tandem Quadrupole Mass Spectrometer with an ACQUITY™ Premier System. Source: Waters Corporation. URL: [Link]

-

PubChem. (3-methyl-1H-indazol-5-yl)boronic acid. Source: National Center for Biotechnology Information. URL: [Link]

-

Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. Source: Department of Chemistry and Biochemistry, NIU. URL: [Link]

-

Duarte, F. J. S., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(11), 867–889. Source: MDPI. URL: [Link]

-

University of Wisconsin. NMR Spectroscopy Data. Source: Department of Chemistry, University of Wisconsin. URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 8. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 11. Infrared Spectra of Some Common Functional Groups | MCC Organic Chemistry [courses.lumenlearning.com]

- 12. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 3-Methyl-1H-indazole-5-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 3-Methyl-1H-indazole-5-boronic acid, a key building block in medicinal chemistry and organic synthesis. We will explore its fundamental properties, synthesis, and critical applications, with a focus on its role in the development of novel therapeutics.

Core Molecular Attributes

This compound is a heterocyclic compound featuring an indazole core functionalized with a methyl group and a boronic acid moiety. These features make it a valuable reagent, particularly in palladium-catalyzed cross-coupling reactions.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₈H₉BN₂O₂ | PubChem[1] |

| Molecular Weight | 175.98 g/mol | PubChem[1] |

| CAS Number | 1245816-25-4 | CymitQuimica[2] |

| Physical Form | Solid | Sigma-Aldrich |

| Purity | Typically ≥95% - 97% | CymitQuimica, Sigma-Aldrich[2] |

| Storage | Store in a cool, dry, and well-ventilated area. Refrigeration is recommended. | Acros Pharmatech, Sigma-Aldrich[3] |

Synthesis and Mechanism

The synthesis of 3-methyl-1H-indazole is a foundational step. A common pathway involves the cyclization of 2-aminoacetophenone. One patented process describes a method starting from acetophenone, which is nitrated and then reduced to form 2-aminoacetophenone. This intermediate is then diazotized and reduced to yield 3-methyl-1H-indazole[4]. The introduction of the boronic acid group at the 5-position is typically achieved through a borylation reaction of a halogenated precursor.

A general and efficient method for synthesizing protected indazolylboronic esters involves the reaction of protected haloindazoles with bis(pinacolato)diboron, catalyzed by a palladium complex[5].

Diagram: Synthesis of Protected Indazolylboronic Esters

Caption: General workflow for the synthesis of protected indazolylboronic esters.

Chemical Reactivity and Applications

The boronic acid functional group is the cornerstone of this molecule's utility, primarily through the Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for forming carbon-carbon bonds, enabling the synthesis of complex organic molecules[6][7].

The Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like this compound) and an organohalide or triflate. A base is required to activate the boronic acid for transmetalation to the palladium center[7].

This reaction is highly valued in drug discovery for its broad substrate scope and tolerance of various functional groups[8]. The indazole moiety itself is a key component in many biologically active compounds, exhibiting activities such as anti-tumor, anti-inflammatory, and anti-depressant effects[4].

Diagram: Catalytic Cycle of the Suzuki-Miyaura Coupling

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Role in Drug Development

Boronic acids are a privileged class of compounds in medicinal chemistry. They can act as bioisosteres of carboxylic acids and are known to form reversible covalent complexes with active site serine, threonine, or cysteine residues in enzymes[9]. This property has been exploited in the design of potent enzyme inhibitors.

The indazole scaffold is a common feature in many kinase inhibitors and other targeted therapies. The ability to use this compound in Suzuki-Miyaura coupling reactions allows for the modular construction of libraries of potential drug candidates, facilitating structure-activity relationship (SAR) studies.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative protocol for a Suzuki-Miyaura cross-coupling reaction. Note that specific conditions may need to be optimized for different substrates.

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) or PdCl₂(dppf))

-

Base (e.g., K₂CO₃, K₃PO₄, or Na₂CO₃)

-

Solvent (e.g., 1,4-dioxane/water mixture, DMF, or toluene)

Procedure:

-

To a reaction vessel, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the palladium catalyst (0.02-0.05 equivalents).

-

Add the base (2.0-3.0 equivalents).

-

Purge the vessel with an inert gas (e.g., argon or nitrogen).

-

Add the degassed solvent(s).

-

Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Perform an aqueous workup. Typically, this involves diluting the reaction mixture with an organic solvent (e.g., ethyl acetate) and washing with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Safety and Handling

This compound is a chemical reagent and should be handled with appropriate safety precautions in a well-ventilated fume hood. It may cause skin, eye, and respiratory irritation[10]. Always wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

Conclusion

This compound is a versatile and valuable building block in modern organic synthesis and medicinal chemistry. Its ability to participate in robust C-C bond-forming reactions like the Suzuki-Miyaura coupling, combined with the pharmacological importance of the indazole core, makes it a critical tool for researchers and drug development professionals. A thorough understanding of its properties and reactivity is essential for its effective application in the synthesis of novel compounds with therapeutic potential.

References

-

Acros Pharmatech. 3-Methyl-1H-indazol-5-yl-5-boronic acid. [Link]

-

PubChem. (3-methyl-1H-indazol-5-yl)boronic acid. National Center for Biotechnology Information. [Link]

-

Patsnap. Synthetic process of 3-methyl-1h-indazole. [Link]

-

J&K Scientific LLC. 1H-Indazole-5-boronic acid. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

National Institutes of Health. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]

-

MDPI. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

-

Organic Syntheses. Anhydrous, Homogeneous, Suzuki-Miyaura Cross- Coupling of Boronic Esters using Potassium Trimethylsilanolate. [Link]

-

ResearchGate. Protected Indazole Boronic Acid Pinacolyl Esters: Facile Syntheses and Studies of Reactivities in Suzuki—Miyaura Cross-Coupling and Hydroxydeboronation Reactions. [Link]

-

PubChem. 1-Methyl-1H-indazole-5-boronic acid. National Center for Biotechnology Information. [Link]

Sources

- 1. (3-methyl-1H-indazol-5-yl)boronic acid | C8H9BN2O2 | CID 44119478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. 3-Methyl-1H-indazol-5-yl-5-boronic acid [acrospharmatech.com]

- 4. Synthetic process of 3-methyl-1h-indazole - Eureka | Patsnap [eureka.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. jk-sci.com [jk-sci.com]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. 1-Methyl-1H-indazole-5-boronic acid | C8H9BN2O2 | CID 22558910 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to 3-Methyl-1H-indazole-5-boronic Acid: Sourcing, Synthesis, and Application in Drug Discovery

Introduction

3-Methyl-1H-indazole-5-boronic acid is a heterocyclic organic compound of significant interest to the pharmaceutical and biotechnology industries. Its structural motif, featuring a methylated indazole core coupled with a reactive boronic acid group, renders it a versatile building block in medicinal chemistry. The indazole scaffold is a privileged structure, appearing in numerous biologically active compounds, and the boronic acid functional group is a cornerstone of modern cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

This guide provides an in-depth technical overview of this compound, tailored for researchers, scientists, and drug development professionals. We will explore its commercial availability, key chemical properties, synthetic methodologies, and critical applications, with a particular focus on its role as a pivotal intermediate in the synthesis of the tyrosine kinase inhibitor, Axitinib.

Chemical Properties and Identifiers

A foundational understanding of the physicochemical properties of this compound is essential for its effective use in research and development.

| Property | Value |

| CAS Number | 1245816-25-4[1][2] |

| Molecular Formula | C₈H₉BN₂O₂[1][3] |

| Molecular Weight | 175.98 g/mol [1][3] |

| Appearance | Solid[1] |

| Purity | Typically ≥95%[1] |

| IUPAC Name | (3-methyl-1H-indazol-5-yl)boronic acid[3] |

| Synonyms | 5-Borono-3-methyl-1H-indazole, 3-Methylindazole-5-boronic acid[1][4] |

| InChI Key | MJPMZQXVUISBFX-UHFFFAOYSA-N[1] |

| SMILES | Cc1n[nH]c2ccc(B(O)O)cc12[1] |

Commercial Availability and Procurement

This compound is readily available from a variety of chemical suppliers catering to the research and development sector. When sourcing this compound, it is crucial to consider not only the list price but also the purity, formulation, and the supplier's quality management systems.

Representative Suppliers:

| Supplier | Purity | Available Quantities |

| Sigma-Aldrich | 97% | 250 mg, 500 mg, 1 g |

| Apollo Scientific | ≥95%[1] | 250 mg[1] |

| Alfa Chemistry | Not specified | Inquire |

| Acros Pharmatech | Not specified | Inquire |

Procurement Considerations:

-

Purity: For applications in drug discovery and development, a purity of ≥95% is generally recommended. Higher purity may be required for certain sensitive applications.

-

Formulation: this compound is typically supplied as a solid. It is important to note the potential for dehydration of the boronic acid to form boroxines, which can impact reactivity.

-

Pinacol Ester Derivative: For enhanced stability and solubility in organic solvents, consider sourcing the pinacol ester derivative, 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole (CAS: 864771-17-5).[5] This form is often preferred for Suzuki-Miyaura cross-coupling reactions.[6]

-

Regulatory Compliance: Ensure the supplier provides necessary documentation, such as a Certificate of Analysis (CoA) and Safety Data Sheet (SDS). For larger quantities, inquire about the supplier's adherence to Good Manufacturing Practices (GMP).

Applications in Drug Discovery and Organic Synthesis

The primary application of this compound lies in its use as a key building block for the synthesis of complex organic molecules, particularly in the development of kinase inhibitors.

Case Study: Synthesis of Axitinib

Axitinib (Inlyta®) is a potent and selective second-generation tyrosine kinase inhibitor that targets vascular endothelial growth factor receptors (VEGFRs).[7] It is approved for the treatment of advanced renal cell carcinoma.[8][9] The synthesis of Axitinib prominently features the indazole moiety, which is introduced using a precursor derived from 3-methyl-1H-indazole. While the commercial synthesis may vary, a convergent approach often involves the coupling of an indazole core with other key fragments. This compound serves as a critical starting material for the elaboration of the indazole core of Axitinib.

The following diagram illustrates the logical connection of this compound to the final Axitinib structure, highlighting its role as a foundational building block.

Synthetic Methodologies

While this compound is commercially available, an understanding of its synthesis is valuable for process development and cost-of-goods analysis. The synthesis of indazoles can be achieved through various methods, often involving the cyclization of appropriately substituted phenylhydrazines or other precursors.[10][11] A general, representative protocol for the synthesis and subsequent borylation of a 3-methyl-indazole is outlined below. This is a conceptual workflow and should be adapted and optimized for specific laboratory conditions.

Conceptual Laboratory-Scale Synthesis

Part 1: Synthesis of 3-Methyl-1H-indazole

This can be achieved via the cyclization of 2'-aminoacetophenone.[12]

-

Diazotization: Dissolve 2'-aminoacetophenone in an acidic aqueous solution (e.g., HCl) and cool to 0-5 °C.

-

Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature to form the diazonium salt.

-

Reduction and Cyclization: Add a reducing agent, such as stannous chloride (SnCl₂) in concentrated HCl, to the diazonium salt solution.[12]

-

Allow the reaction to warm to room temperature and stir until the reaction is complete, as monitored by TLC.

-

Workup: Neutralize the reaction mixture with a base (e.g., NaOH) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography or recrystallization to yield 3-Methyl-1H-indazole.

Part 2: Borylation to this compound

This step typically involves a directed C-H borylation or a metal-halogen exchange followed by quenching with a boron electrophile. A common method is the iridium-catalyzed C-H borylation.

-

Reaction Setup: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), combine 3-Methyl-1H-indazole, a boron source such as bis(pinacolato)diboron (B₂pin₂), an iridium catalyst (e.g., [Ir(cod)OMe]₂), and a suitable ligand (e.g., dtbpy).

-

Add a dry, degassed solvent (e.g., THF or dioxane).

-

Reaction: Heat the mixture to the appropriate temperature (e.g., 80-100 °C) and stir for several hours, monitoring the reaction progress by GC-MS or LC-MS.

-

Workup and Deprotection: Once the reaction is complete, cool the mixture and remove the solvent. The resulting pinacol ester can be deprotected to the boronic acid by treatment with an aqueous acid (e.g., HCl) or a mild oxidizing agent like sodium periodate.

-

Purification: The crude boronic acid is then purified by recrystallization or column chromatography to yield the final product.

Quality Control and Characterization

Ensuring the identity and purity of this compound is paramount. A comprehensive quality control workflow should include the following analytical techniques:

| Technique | Purpose | Expected Result |

| ¹H NMR | Structural confirmation and purity assessment | Peaks corresponding to the aromatic and methyl protons of the indazole core, and a broad singlet for the B(OH)₂ protons. |

| LC-MS | Purity assessment and mass confirmation | A major peak corresponding to the mass of the target compound [M+H]⁺. |

| HPLC | Quantitative purity determination | Purity ≥95% (as specified by the supplier). |

| FT-IR | Functional group identification | Characteristic absorptions for O-H, N-H, C-H (aromatic and aliphatic), and B-O bonds. |

Handling, Storage, and Safety

Handling:

-

Use in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

Storage:

-

Store in a cool, dry, and well-ventilated area away from incompatible substances.[2]

-

Keep the container tightly sealed.

-

For long-term storage, refrigeration is recommended.

Safety:

-

The compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).

-

Precautionary statements include P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Conclusion

This compound is a commercially accessible and highly valuable building block for medicinal chemistry and drug development. Its utility is exemplified by its role in the synthesis of important therapeutics like Axitinib. A thorough understanding of its chemical properties, sourcing considerations, and synthetic routes is essential for its effective application in the laboratory. As the demand for novel kinase inhibitors and other targeted therapies continues to grow, the importance of versatile intermediates such as this compound is set to increase, making it a key compound in the modern drug discovery toolkit.

References

-

3-Methyl-1H-indazol-5-yl-5-boronic acid. Acros Pharmatech. [Link]

-

3-Methyl-1H-indazol-5-yl-5-boronic acid Suppliers. ChemicalRegister.com. [Link]

-

(3-methyl-1H-indazol-5-yl)boronic acid, min 97%, 1 gram. LabAlley. [Link]

-

(3-methyl-1H-indazol-5-yl)boronic acid | C8H9BN2O2. PubChem. [Link]

-

Design, Synthesis, and Biological Evaluation of Axitinib Derivatives. PMC - NIH. [Link]

-

AXITINIB. New Drug Approvals. [Link]

-

Synthetic process of 3-methyl-1h-indazole. Eureka | Patsnap. [Link]

-

ORGANIC SPECTROSCOPY INTERNATIONAL: AXITINIB. Organic Spectroscopy International. [Link]

-

Axitinib | C22H18N4OS. PubChem - NIH. [Link]

-

Indazole synthesis. Organic Chemistry Portal. [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central. [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. 3-Methyl-1H-indazol-5-yl-5-boronic acid [acrospharmatech.com]

- 3. (3-methyl-1H-indazol-5-yl)boronic acid | C8H9BN2O2 | CID 44119478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. echemi.com [echemi.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Axitinib | C22H18N4OS | CID 6450551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. newdrugapprovals.org [newdrugapprovals.org]

- 9. ORGANIC SPECTROSCOPY INTERNATIONAL: AXITINIB [orgspectroscopyint.blogspot.com]

- 10. Indazole synthesis [organic-chemistry.org]

- 11. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthetic process of 3-methyl-1h-indazole - Eureka | Patsnap [eureka.patsnap.com]

Topic: 3-Methyl-1H-indazole-5-boronic acid: A Guide to Stability and Storage

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-1H-indazole-5-boronic acid is a pivotal building block in medicinal chemistry and materials science, valued for its role in forming carbon-carbon and carbon-heteroatom bonds, most notably in Suzuki-Miyaura cross-coupling reactions. However, the inherent lability of the boronic acid functional group presents significant challenges related to shelf-life, analytical consistency, and reaction reproducibility. This guide provides a comprehensive technical overview of the factors governing the stability of this compound. We will dissect the primary degradation pathways—protodeboronation, oxidation, and boroxine formation—and offer field-proven storage and handling protocols to mitigate these risks. Furthermore, advanced strategies for chemical stabilization through derivatization and detailed methodologies for assessing stability are presented to empower researchers to maintain the integrity and reactivity of this critical reagent.

Physicochemical Profile

A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and application. These properties dictate its solubility, reactivity, and interaction with its environment.

| Property | Value | Source(s) |

| CAS Number | 1245816-25-4 | [1][2][3] |

| Molecular Formula | C₈H₉BN₂O₂ | [3][4][5] |

| Molecular Weight | 175.98 g/mol | [1][3] |

| Appearance | Solid (Typically off-white to pale powder) | [2] |

| pKa | ~8.38 (Predicted) | [1] |

| Topological Polar Surface Area | 69.1 Ų | [4] |

The Chemistry of Instability: Core Degradation Pathways

Boronic acids are thermodynamically stable yet kinetically susceptible to several degradation pathways. The presence of the electron-rich, heterocyclic indazole ring system can modulate this reactivity. Understanding these mechanisms is the first principle of ensuring reagent integrity.

Protodeboronation: Cleavage of the Carbon-Boron Bond

Protodeboronation is arguably the most common non-oxidative degradation pathway for aryl boronic acids, resulting in the substitution of the boronic acid moiety with a hydrogen atom.[6] This process is highly dependent on pH and can be catalyzed by both acid and base.[7][8][9]

-

Base-Catalyzed Mechanism: Under basic conditions, common in Suzuki-Miyaura coupling reactions, the boronic acid exists as the more reactive tetrahedral boronate anion (R-B(OH)₃⁻).[8] This species can undergo unimolecular heterolysis or a concerted ipso-protonation by a proton source (e.g., water), leading to the cleavage of the C-B bond.[8][10]

-

Acid-Catalyzed Mechanism: In acidic media, the reaction can proceed via an intermolecular metathesis through a four-membered ring transition state, again resulting in the loss of the boron functionality.[9]

Oxidative Deboronation: The Inherent Challenge

The C-B bond is thermodynamically predisposed to oxidation due to the high energy of the resulting B-O bond.[11] While many aryl boronic acids are kinetically slow to oxidize in air, the reaction can be accelerated by reactive oxygen species (ROS), heat, or trace metal impurities.[12][13] This pathway converts the boronic acid into the corresponding phenol (3-methyl-1H-indazol-5-ol) and boric acid, representing an irreversible loss of the starting material.[13][14]

Boroxine Formation: The Dehydration Equilibrium

Boronic acids can undergo intermolecular dehydration to form cyclic trimeric anhydrides known as boroxines. This is a reversible equilibrium process that is favored in non-polar solvents or upon heating under vacuum. While boroxine formation removes the active monomeric boronic acid from the solution, the reaction can be reversed by the addition of water.[15] However, the presence of boroxines can complicate stoichiometry and reaction kinetics, making it a critical factor to control.

Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is the most direct way to maximize the shelf-life and ensure the quality of this compound. The following recommendations are based on supplier safety data sheets and established best practices for labile organoboron compounds.

Upon Receipt

Immediately upon receipt, inspect the container for damage. The compound should be a free-flowing solid. If it appears clumped, discolored, or gummy, it may indicate moisture absorption or degradation.

Long-Term Storage

The primary goal of long-term storage is to mitigate exposure to the three key degradation catalysts: moisture, oxygen, and heat.

| Parameter | Recommended Condition | Rationale & Causality |

| Temperature | Refrigerator (2-8 °C) | Reduces the kinetic rate of all degradation pathways.[2] Avoids the higher thermal energy that can promote oxidation and boroxine formation. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric oxygen and moisture, directly inhibiting oxidative deboronation and hydrolysis-driven protodeboronation. |

| Container | Tightly sealed, opaque container | Prevents ingress of moisture and air.[16] Opaqueness protects against potential photolytic degradation pathways, a known issue for some arylboronic acids. |

| Location | Dry, well-ventilated area away from incompatible substances | Storing in a desiccator or dry cabinet provides a second layer of moisture protection.[1] Segregation from strong oxidizing agents, acids, and bases prevents accidental contact and reaction.[17][18] |

Handling for Weighing and Use

-

Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This critical step prevents condensation of atmospheric moisture onto the cold solid.

-

Inert Atmosphere: Whenever possible, handle the solid in a glove box or under a gentle stream of inert gas.

-

Minimize Exposure: Weigh out the required amount quickly and immediately reseal the main container, purging with inert gas before storage.

-

Solvent Choice: If preparing a stock solution, use dry, degassed solvents. The stability in solution is highly solvent-dependent and generally lower than in the solid state.

Advanced Stabilization: Derivatization Strategies

For applications requiring high stability over extended periods, especially in solution or during multi-step syntheses, converting the boronic acid to a more robust derivative is a superior strategy. These derivatives protect the C-B bond and can be used directly in reactions or deprotected in situ.

Boronate Esters (e.g., Pinacol Esters)

Reacting the boronic acid with a diol, such as pinacol, forms a cyclic boronate ester. This is a common and effective method for improving stability against oxidation and protodeboronation.[15] However, pinacol esters can still be susceptible to hydrolysis under strongly acidic or basic aqueous conditions, which may regenerate the free boronic acid.[6][19]

MIDA and DABO Boronates: The Gold Standard for Stability

For exceptionally unstable boronic acids, derivatization with N-methyliminodiacetic acid (MIDA) or diethanolamine (DABO) provides remarkable stability.[20][21] These reagents form air-stable, crystalline solids by creating a dative bond from a nitrogen atom to the empty p-orbital of the boron.[15][20] This intramolecular coordination saturates the Lewis acidic boron center, protecting it from degradation pathways. MIDA and DABO boronates are often stable enough for benchtop storage for months and can be used in "slow-release" protocols where the active boronic acid is gradually generated under the reaction conditions.[20][22]

Experimental Protocols for Stability Assessment

A self-validating system requires empirical testing. The following protocols provide a framework for assessing the stability of this compound under specific laboratory conditions.

Protocol: Accelerated Stability Study Setup

-

Sample Preparation: Weigh 5-10 mg of this compound into several vials for each condition to be tested (e.g., 40°C/75% RH, ambient light, refrigerated).

-

Time Points: Designate time points for analysis (e.g., T=0, 1 week, 2 weeks, 4 weeks).

-

T=0 Analysis: Immediately prepare a sample from one vial for analysis by HPLC and ¹H NMR to establish a baseline purity profile.

-

Incubation: Place the remaining vials in their respective storage conditions.

-

Analysis: At each time point, retrieve one vial from each condition, prepare a sample in a standardized manner, and analyze by HPLC and ¹H NMR.

Protocol: HPLC Method for Purity Assessment

Causality Note: The analysis of boronic acids by reversed-phase HPLC can be complicated by on-column hydrolysis.[23] This method is optimized to minimize this artifact.

-

Column: Use a column with low silanol activity (e.g., Waters XTerra MS C18 or equivalent).[23]

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Develop a suitable gradient (e.g., 5% to 95% B over 15 minutes) to elute the parent compound and potential degradation products like 3-methyl-1H-indazole and 3-methyl-1H-indazol-5-ol.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm and 280 nm.

-

Sample Preparation: Dissolve the sample from the stability study in a consistent diluent (e.g., 50:50 Acetonitrile:Water) to a concentration of ~0.5 mg/mL. Analyze immediately after preparation.

-

Data Analysis: Calculate the peak area percentage of the parent compound at each time point. The appearance of new peaks, especially one corresponding to the protodeboronated product (3-methyl-1H-indazole), should be monitored and quantified.

Protocol: ¹H NMR for Structural Confirmation

-

Sample Preparation: Dissolve ~5 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Acquisition: Acquire a standard proton NMR spectrum.

-

Analysis:

-

Parent Compound: Identify the characteristic aromatic and methyl proton signals of this compound. The B(OH)₂ protons often appear as a broad singlet.

-

Protodeboronation: Monitor for the appearance of new signals corresponding to 3-methyl-1H-indazole. The signal for the proton that replaced the boronic acid will be a key diagnostic.

-

Integration: Use a stable, non-exchangeable proton signal from the parent compound to integrate against newly appearing impurity signals to estimate the level of degradation.

-

Conclusion

While this compound is a powerful synthetic intermediate, its utility is directly linked to its chemical integrity. A proactive approach to stability is paramount. By understanding the fundamental degradation mechanisms of protodeboronation and oxidation, implementing rigorous storage and handling protocols, and employing stabilization strategies like derivatization when necessary, researchers can ensure the reliability and reproducibility of their results. The experimental frameworks provided herein offer a means to validate these protocols within any laboratory setting, fostering a culture of scientific integrity and control over this essential reagent.

References

-

Al-Zoubi, R. M., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]

-

Acros Pharmatech. (n.d.). 3-Methyl-1H-indazol-5-yl-5-boronic acid. Acros Pharmatech Product Page. [Link]

-

Halliwell, D. (2001). Structure, Properties, and Preparation Of Boronic Acid Derivatives. In Boronic Acids. Wiley-VCH. [Link]

-

ResearchGate. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate Publication. [Link]

-

Cox, P. A., et al. (2016). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. Journal of the American Chemical Society. [Link]

-

Le, C. M., et al. (2014). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. The Journal of Organic Chemistry. [Link]

-

Chen, J., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. Organic & Biomolecular Chemistry. [Link]

-

Vedejs, E., & Chapman, R. W. (2010). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Organic Letters. [Link]

-

Sandford, E., et al. (2021). Improving the oxidative stability of boronic acids through stereoelectronic effects. PNAS. [Link]

-

Lab Alley. (n.d.). How to Store Boric Acid. Lab Alley Blog. [Link]

-

Sandford, E., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS. [Link]

-

National Center for Biotechnology Information. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed. [Link]

-

ResearchGate. (n.d.). Order of thermodynamic stability of representative boronic esters. ResearchGate Publication. [Link]

-

Kushwah, B. S., et al. (2024). Analytical Strategy for Low-Level Estimation of Unstable Genotoxic Boronate Ester Impurities. Organic Process Research & Development. [Link]

-

AFG Bioscience LLC. (n.d.). Safety Data Sheet: 1H-Indazol-6-yl-6-boronic acid. AFG Bioscience. [Link]

-

Forst, M. B., et al. (2012). Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

ResearchGate. (n.d.). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. ResearchGate Publication. [Link]

-

Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]

-

National Center for Biotechnology Information. (n.d.). (3-methyl-1H-indazol-5-yl)boronic acid. PubChem Compound Database. [Link]

-

Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]

-

Kumar, A., et al. (2012). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

ResearchGate. (n.d.). Degradation Pathways. ResearchGate Publication. [Link]

-

Wikipedia. (n.d.). Boronic acid. Wikipedia. [Link]

-

Plamondon, J., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences. [Link]

-

Chem-Station. (2016). Protecting Groups for Boronic Acids. Chem-Station International Edition. [Link]

-

ResearchGate. (n.d.). How to purify boronic acids/boronate esters?. ResearchGate Discussion. [Link]

-

Silva, V. L. M., et al. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]

-

Nishiyabu, R., et al. (2011). Boronic acid building blocks: tools for sensing and separation. Chemical Communications. [Link]

-

Singh, R., et al. (2016). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. American Journal of Analytical Chemistry. [Link]

-

Boron Molecular. (n.d.). Boronic Acids Building Blocks Library. Boron Molecular. [Link]

Sources

- 1. 3-Methyl-1H-indazol-5-yl-5-boronic acid [acrospharmatech.com]

- 2. This compound | 1245816-25-4 [sigmaaldrich.com]

- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. This compound | CAS:1245816-25-4 | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]

- 6. research.ed.ac.uk [research.ed.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 9. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. application.wiley-vch.de [application.wiley-vch.de]

- 12. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]

- 13. pnas.org [pnas.org]

- 14. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]

- 16. fishersci.com [fishersci.com]

- 17. afgsci.com [afgsci.com]

- 18. static.cymitquimica.com [static.cymitquimica.com]

- 19. researchgate.net [researchgate.net]

- 20. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 21. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of 3-Methyl-1H-indazole-5-boronic acid

Introduction

3-Methyl-1H-indazole-5-boronic acid is a bifunctional organic compound of significant interest to researchers in medicinal chemistry and materials science. Its structure combines the versatile indazole core, a key pharmacophore in numerous therapeutic agents, with a boronic acid moiety, which is instrumental in Suzuki-Miyaura cross-coupling reactions—a cornerstone of modern synthetic chemistry. This unique combination makes it a valuable building block for the synthesis of complex molecules in drug discovery and the development of novel organic materials.

Molecular Structure and Numbering

For clarity throughout this guide, the standard IUPAC numbering for the indazole ring system will be utilized.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive information on the substitution pattern and electronic environment of the molecule.

Predicted ¹H NMR Data

The ¹H NMR spectrum is anticipated to show distinct signals for the three aromatic protons on the indazole ring, the N-H proton, the methyl protons, and the hydroxyl protons of the boronic acid group. The chemical shifts are influenced by the electron-donating methyl group and the electron-withdrawing boronic acid group.

| Predicted Chemical Shift (δ) ppm | Multiplicity | Assignment | Rationale and Comparative Insights |

| ~13.0 | Broad Singlet | NH | The N-H proton of the indazole ring is typically deshielded and appears as a broad singlet due to quadrupolar broadening and exchange. In DMSO-d₆, this proton is readily observable. |

| ~8.1 | Singlet | H-4 | The proton at the C4 position is adjacent to the boronic acid group and is expected to be the most deshielded of the aromatic protons. It will likely appear as a singlet or a narrow doublet due to a small four-bond coupling to H-6. |

| ~7.8 | Doublet | H-6 | This proton is ortho to the boronic acid group and is expected to show a doublet splitting from the adjacent H-7. Its chemical shift is influenced by both the boronic acid and the fused pyrazole ring. |